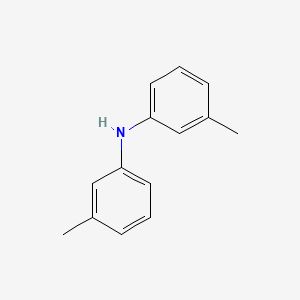

Di-m-tolylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-methyl-N-(3-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVPIIWMONJVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426804 | |

| Record name | Di-m-tolylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-13-1 | |

| Record name | Di-m-tolylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m,m'-Ditolylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3'-Dimethyldiphenylamine

Introduction

3,3'-Dimethyldiphenylamine, also known as di-m-tolylamine, is a crucial molecular scaffold and intermediate in the chemical industry. Its structural motif is found in a range of functional materials, including dyes, antioxidants, and agrochemicals. Furthermore, its derivatives are of significant interest to drug development professionals for building more complex, biologically active molecules. The synthesis of diarylamines, particularly unsymmetrical ones, has historically been challenging, often requiring harsh reaction conditions. However, the advent of modern organometallic catalysis has revolutionized this field.

This guide provides a comprehensive overview of the principal synthetic routes to 3,3'-dimethyldiphenylamine. It is designed for researchers and scientists, offering not just procedural steps but also the underlying chemical principles and rationale that govern the choice of reagents and conditions. We will explore both the classical copper-catalyzed Ullmann condensation and the modern, highly versatile palladium-catalyzed Buchwald-Hartwig amination, providing a comparative analysis to guide synthetic strategy.

Core Synthetic Methodologies: A Tale of Two Metals

The construction of the central carbon-nitrogen (C-N) bond is the key challenge in synthesizing 3,3'-dimethyldiphenylamine. The two most powerful and widely adopted strategies rely on transition metal catalysis, with palladium and copper being the metals of choice.

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an amine with an aryl halide or triflate.[1] Since its development in the 1990s, it has become the gold standard for diarylamine synthesis due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to classical methods.[1][2]

Principle and Mechanism

The reaction couples 3-methylaniline with a 3-methylaryl halide (e.g., 3-bromotoluene) in the presence of a palladium catalyst, a phosphine ligand, and a base. The currently accepted catalytic cycle is a well-understood process involving Pd(0) and Pd(II) intermediates.[3][4]

The cycle proceeds via three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the amine, forming an amido complex.

-

Reductive Elimination: The diarylamine product is formed by reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium catalyst and accelerate both the oxidative addition and the crucial reductive elimination step, preventing catalyst decomposition and leading to higher yields.[4]

Experimental Protocol: Synthesis of 3,3'-Dimethyldiphenylamine

This protocol is a representative example based on established procedures for similar couplings.[5]

Materials & Equipment:

-

Reactants: 3-Bromotoluene, 3-Methylaniline

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

-

Base: Sodium tert-butoxide (NaOtBu)

-

Solvent: Anhydrous, degassed toluene

-

Equipment: Schlenk flask or three-necked round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen or argon line.

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 3-bromotoluene (1.0 eq.), 3-methylaniline (1.1 eq.), and anhydrous, degassed toluene.

-

Catalyst Loading: In rapid succession, add sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (e.g., 1 mol% Pd), and t-Bu₃P·HBF₄ (e.g., 2.5 mol%). Note: The base is hygroscopic and the catalyst system is air-sensitive; minimize exposure to the atmosphere.

-

Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3,3'-dimethyldiphenylamine as a pure solid or oil.[5]

Data Summary: Typical Buchwald-Hartwig Conditions

| Parameter | Recommended Choice | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors that readily form the active Pd(0) species. |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, t-Bu₃P) | Accelerates reductive elimination, increasing efficiency.[4] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are needed to deprotonate the amine.[3] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents that do not interfere with the catalyst.[3] |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed efficiently. |

| Typical Yield | >80% | Highly efficient for a wide range of substrates. |

The Ullmann Condensation / Goldberg Reaction: The Classical Approach

The Ullmann condensation is the original copper-catalyzed method for forming C-N bonds between an aryl halide and an amine.[6] While it has been largely superseded in laboratory settings by the Buchwald-Hartwig reaction, its reliance on inexpensive copper makes it a viable and economically attractive option for industrial-scale synthesis.[7]

Principle and Mechanism

This reaction involves heating an aryl halide with an amine in the presence of a copper catalyst and a base.[6] Traditionally, the reaction required harsh conditions: stoichiometric amounts of copper powder and very high temperatures (>200°C) in polar aprotic solvents like DMF or nitrobenzene.[6][8]

The mechanism of the Ullmann reaction is less universally agreed upon than the Buchwald-Hartwig cycle but is thought to involve a Cu(I)/Cu(III) cycle or a radical pathway. The most accepted pathway involves the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination of the product.[9] Modern protocols have significantly improved the reaction's scope by using soluble copper salts (e.g., CuI) and ligands like diamines or phenanthroline, which allow for lower reaction temperatures and catalytic amounts of copper.[6]

Experimental Protocol: Synthesis of 3,3'-Dimethyldiphenylamine

This protocol is a representative example based on modern Ullmann-type procedures.[10]

Materials & Equipment:

-

Reactants: 3-Iodotoluene (or 3-bromotoluene), 3-Methylaniline

-

Catalyst: Copper(I) Iodide (CuI)

-

Ligand (Optional but recommended): e.g., N,N'-Dimethylethylenediamine (DMEDA)

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

Solvent: Dimethylformamide (DMF) or Dioxane

-

Equipment: Sealed reaction tube or a flask with a condenser, magnetic stirrer, heating mantle, nitrogen or argon line.

Procedure:

-

Inert Atmosphere Setup: To a reaction vessel, add CuI (e.g., 5-10 mol%), the base (2.0 eq.), and 3-iodotoluene (1.0 eq.).

-

Reagent Addition: Evacuate and backfill the vessel with nitrogen or argon. Add the solvent (e.g., DMF), the ligand (e.g., 10-20 mol%), and finally 3-methylaniline (1.2 eq.) via syringe.

-

Reaction: Seal the vessel and heat the mixture to 120-150°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with aqueous ammonia solution (to remove copper salts) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or vacuum distillation to obtain the final product.

Data Summary: Typical Ullmann Condensation Conditions

| Parameter | Recommended Choice | Rationale |

| Copper Source | CuI, Cu₂O, Cu powder (activated) | Cu(I) salts are generally more reactive and soluble.[6] |

| Ligand | Diamines (DMEDA), Phenanthroline | Solubilizes the copper catalyst and accelerates the reaction, allowing milder conditions. |

| Base | K₂CO₃, K₃PO₄, KOH | Neutralizes the hydrohalic acid formed during the reaction.[11] |

| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are required to facilitate the reaction.[6] |

| Temperature | 120 - 220 °C | High thermal energy is typically required, especially in the absence of an effective ligand. |

| Typical Yield | 60-85% | Generally lower and less reliable than Buchwald-Hartwig, but can be high in optimized systems. |

Comparative Analysis: Buchwald-Hartwig vs. Ullmann

The choice between these two premier methods depends on the specific requirements of the synthesis, such as scale, cost, and available equipment.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (expensive, trace toxicity concerns) | Copper (inexpensive, lower toxicity) |

| Conditions | Milder (80-110°C) | Harsher (120-220°C), though improving with modern ligands |

| Scope | Very broad; tolerates many functional groups | More limited, often requires activated aryl halides[6] |

| Ligands | Essential; sophisticated phosphine ligands | Often required for good yields under milder conditions |

| Yields | Generally higher and more reproducible | Can be variable; sensitive to substrate and conditions |

| Scalability | Excellent for lab/pharma; catalyst cost is a factor | Highly suitable for industrial scale due to low catalyst cost |

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for subsequent applications.

Purification Workflow

-

Column Chromatography: The most common laboratory method for purification, typically using a silica gel stationary phase and a non-polar eluent system like hexane-ethyl acetate.[5]

-

Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can yield highly pure crystalline material.[5][12]

-

Vacuum Distillation: As a liquid or low-melting solid, the product can be purified by distillation under reduced pressure.[11]

Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch).

-

Melting Point Analysis: To compare with literature values and assess purity.

Safety Considerations

All synthetic procedures described herein must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

Aryl Halides & Amines: Can be toxic, irritant, and sensitizers. Avoid inhalation and skin contact.

-

Solvents: Toluene and DMF are flammable and have associated reproductive toxicity. Dioxane is a suspected carcinogen.

-

Bases: Sodium tert-butoxide is highly corrosive and pyrophoric upon contact with moisture. Potassium carbonate is an irritant.

-

Catalysts: Palladium and copper compounds are heavy metals and should be handled with care. All waste must be disposed of according to institutional guidelines.

-

Inert Atmosphere: Reactions under inert gas are necessary to prevent catalyst deactivation and potential side reactions. Proper handling of Schlenk lines or glove boxes is required.

Conclusion

The synthesis of 3,3'-dimethyldiphenylamine can be effectively achieved through two primary catalytic methods. The Buchwald-Hartwig amination stands out for its high efficiency, reliability, and broad applicability, making it the preferred choice for laboratory-scale synthesis and the preparation of complex, functionalized analogues. In contrast, the Ullmann condensation , particularly with modern ligand-accelerated protocols, offers a cost-effective and scalable alternative that remains highly relevant in industrial manufacturing. The optimal choice of methodology will ultimately be dictated by the specific goals of the project, balancing factors of cost, scale, available resources, and desired purity.

References

- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.

- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

- Nitrosation of Diphenylamine with 3,3-Dimethyl-2-Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0478]

- Ullmann condensation. Wikipedia. [URL: https://en.wikipedia.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- 3,3'-Dimethyldiphenylamine, 98%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-3-dimethyldiphenylamine-98/AC393540050]

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Process for the preparation of diphenylamines. Google Patents (US2924620A). [URL: https://patents.google.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [URL: https://www.youtube.

- Diphenylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Diphenylamine]

- Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine. Benchchem. [URL: https://www.benchchem.

- SYNTHESIS OF β-LACTONES AND ALKENES VIA THIOL ESTERS: (E)-2,3-DIMETHYL-3-DODECENE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v73p0061]

- Purification of diphenylamine. Google Patents (US2256196A). [URL: https://patents.google.

- Process for the preparation of diphenylamine. Google Patents (US5449829A). [URL: https://patents.google.

- Synthesis and antimicrobial activity of some new diphenylamine derivatives. Pharmacognosy Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3129023/]

- Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. ResearchGate. [URL: https://www.researchgate.net/publication/225881478_Kinetics_and_mechanism_of_diphenylamine_synthesis_by_the_condensation_of_aniline_with_oxygen-containing_compounds]

- Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]

- Ullmann Reaction. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/organic-reactions/ullmann-reaction.html]

- Synthetic method of 3-methylmercapto-diphenylamine. Google Patents (CN103508929A). [URL: https://patents.google.

- Process for the preparation of diphenylamine and derivatives thereof. Google Patents (US4046810A). [URL: https://patents.google.

- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/procedure.aspx?prep=v101p0478]

- 3,3'-Dimethyldiphenylamine | CAS: 626-13-1. Finetech Industry Limited. [URL: https://www.finetechindustry.com/3-3-dimethyldiphenylamine-cas-626-13-1]

- 3,3''-Dimethyldiphenylamine (Cas 626-13-1). Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/3-3-Dimethyldiphenylamine-007019.aspx]

- Synthesis of Deuterium Labeled 5, 5-Dimethyl-3-(α, α, α-trifluoro-4-nitro-m-tolyl) Hydantoin. Current Radiopharmaceuticals. [URL: https://www.researchgate.net/publication/331776077_Synthesis_of_Deuterium_Labeled_5_5-Dimethyl-3-a_a_a-trifluoro-4-nitro-m-tolyl_Hydantoin]

- Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI AMERICA. [URL: https://www.tcichemicals.

- Synthesis method of 1,3-dimethylamylamine hydrochloride. Google Patents (CN101898969A). [URL: https://patents.google.

- Total Synthesis of Stipiamide and Designed Polyenes as New Agents for the Reversal of Multidrug Resistance. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja972629g]

- Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104724/]

- Process for the synthesis and recovery of nitramines. Google Patents (US6603018B2). [URL: https://patents.google.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. CN103508929A - Synthetic method of 3-methylmercapto-diphenylamine - Google Patents [patents.google.com]

- 11. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]

- 12. US2256196A - Purification of diphenylamine - Google Patents [patents.google.com]

The Synthesis of 3,3'-Dimethyldiphenylamine: A Technical Guide to the Buchwald-Hartwig Amination

Abstract

This in-depth technical guide provides a comprehensive overview of the Buchwald-Hartwig amination for the synthesis of 3,3'-dimethyldiphenylamine, a valuable intermediate in the pharmaceutical and materials science sectors. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental principles and causality behind experimental choices. We will explore the catalytic cycle, delve into the critical roles of the palladium catalyst, phosphine ligands, bases, and solvents, and provide a field-proven, step-by-step protocol for this specific transformation. The guide is structured to ensure scientific integrity and empower the user to not only replicate the synthesis but also to troubleshoot and adapt the methodology for related transformations.

Introduction: The Significance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with diarylamines being a particularly important structural motif. 3,3'-Dimethyldiphenylamine serves as a key building block for more complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials where its structural and electronic properties can be finely tuned.[1]

Historically, the synthesis of aryl amines was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like the Ullmann condensation.[2] The advent of the Buchwald-Hartwig amination in the mid-1990s represented a paradigm shift, offering a versatile and efficient palladium-catalyzed method for the formation of C-N bonds under milder conditions.[2] This reaction has become an indispensable tool in both academic and industrial laboratories due to its broad functional group tolerance and the wide variety of amines and aryl halides that can be coupled.[2]

This guide will focus on the practical application of this powerful reaction to synthesize 3,3'-dimethyldiphenylamine from 3-bromotoluene and 3-methylaniline, providing both the "how" and the critical "why" for each step of the process.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

Understanding the reaction mechanism is paramount for optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[2][3]

The generally accepted catalytic cycle comprises three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-bromotoluene). This step forms a Pd(II) complex.[2][3] The rate of this step is influenced by the nature of the halide, with reactivity generally following the order: I > Br > Cl.[4]

-

Amine Coordination and Deprotonation: The amine (3-methylaniline) then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so harsh as to cause unwanted side reactions.[3][5]

-

Reductive Elimination: This is the final, product-forming step. The diarylamine (3,3'-dimethyldiphenylamine) is formed by the reductive elimination of the two organic fragments from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Below is a graphical representation of this catalytic process.

Figure 2: Experimental workflow for the synthesis of 3,3'-dimethyldiphenylamine.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles |

| 3-Bromotoluene | C₇H₇Br | 171.04 | 1.00 g | 5.85 mmol |

| 3-Methylaniline | C₇H₉N | 107.15 | 0.75 g | 7.01 mmol (1.2 eq) |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 0.84 g | 8.77 mmol (1.5 eq) |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 53.5 mg | 0.058 mmol (1 mol%) |

| XPhos | C₃₉H₄₉P | 560.77 | 66.0 mg | 0.117 mmol (2 mol%) |

| Anhydrous Toluene | C₇H₈ | 92.14 | 20 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (or an appropriate palladium source), the phosphine ligand (XPhos), and sodium tert-butoxide. The flask is then sealed with a rubber septum.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). This process should be repeated three times to ensure all oxygen is removed from the reaction vessel. The presence of oxygen can deactivate the palladium catalyst.

-

Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous toluene, followed by 3-methylaniline and then 3-bromotoluene via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction mixture will typically darken as the reaction progresses.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 8-24 hours.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite to remove insoluble inorganic salts and palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. This step removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3,3'-dimethyldiphenylamine.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature | - Ensure rigorous exclusion of air and use fresh, high-quality reagents.- Switch to a stronger base (e.g., NaOt-Bu or LHMDS).- Increase the reaction temperature in increments of 10 °C. |

| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water- Suboptimal ligand-to-metal ratio | - Use anhydrous solvents and reagents.- Optimize the ligand-to-palladium ratio (typically between 1:1 and 2:1). |

| Incomplete Reaction | - Steric hindrance from substrates- Insufficient reaction time | - Switch to a bulkier, more active ligand (e.g., BrettPhos).- Extend the reaction time and continue monitoring. |

Conclusion

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of 3,3'-dimethyldiphenylamine. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of this valuable diarylamine intermediate. This guide has provided a detailed look into the mechanistic underpinnings of the reaction, a practical experimental protocol, and a framework for troubleshooting, thereby equipping scientists with the necessary knowledge for successful and reproducible synthesis. The principles outlined herein are not only applicable to the target molecule but can also be extrapolated to a wide range of other C-N cross-coupling reactions, underscoring the broad impact of this Nobel Prize-winning chemistry.

References

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Håkansson, M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]

-

Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. Retrieved from [Link]

-

Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central (PMC) - NIH. Retrieved from [Link]

-

RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved from [Link]

-

Purdue University. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]

-

YouTube. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

-

PubMed. (2010). Palladium-catalyzed-[2][2]rearrangement for the facile synthesis of allenamides. Retrieved from [Link]

-

ResearchGate. (2025). Palladium catalyzed reaction in aqueous DMF: Synthesis of 3-alkynyl substituted flavones in the presence of prolinol. Retrieved from [Link]

-

PubMed. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from [Link]

-

Organic Syntheses. (2024). Nitrosation of Diphenylamine with 3,3-Dimethyl-2-Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide. Retrieved from [Link]

-

NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

Request PDF. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

-

NIH. (n.d.). Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines. Retrieved from [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Di-m-tolylamine (CAS 626-13-1)

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding Di-m-tolylamine

This compound (CAS 626-13-1), systematically named 3-methyl-N-(3-methylphenyl)aniline, is a secondary aromatic amine featuring two m-tolyl groups attached to a central nitrogen atom.[1][2] This structure imparts specific steric and electronic properties that make it a valuable intermediate in advanced chemical synthesis. Unlike its more commonly cited isomer, Di-p-tolylamine, the meta-substitution pattern in this compound influences its physical state, reactivity, and suitability for specific applications. It serves as a key building block in the development of functional materials, particularly in the field of organic electronics where it can be a precursor for small molecule semiconductors.[3] This guide provides an in-depth analysis of its core physical properties, offering researchers and chemical professionals the foundational data required for its effective handling, characterization, and application.

Section 1: Core Physicochemical Characteristics

The fundamental physical properties of a compound govern its behavior in various laboratory and industrial settings. These parameters are critical for process design, purification, storage, and formulation. This compound is distinguished from its para-isomer by being a liquid at room temperature.[3]

Summary of Key Properties

| Property | Value | Source(s) |

| CAS Number | 626-13-1 | [1][4][5] |

| Molecular Formula | C₁₄H₁₅N | [1][4][5] |

| Molecular Weight | 197.28 g/mol | [1][4][5] |

| Appearance | Colorless to Yellow to Orange clear liquid | [3] |

| Melting Point | -12 °C | [3][6] |

| Boiling Point | 200 °C at 24 mmHg | [3][6] |

| Density | 1.04 g/cm³ (at 20°C) | [3][7][] |

| Refractive Index | 1.6225 | [7][9][10] |

| Calculated LogP | 4.05 - 4.2 | [1][5] |

Detailed Analysis of Physical State and Thermal Properties

Physical Appearance: At standard ambient temperature and pressure, this compound exists as a clear liquid, which may range in color from colorless to orange.[3] This liquid state is a direct consequence of the meta-substitution pattern, which disrupts the molecular symmetry and hinders efficient crystal packing, leading to a significantly lower melting point compared to the solid para-isomer.

Melting and Boiling Points: The compound freezes at a low temperature of -12 °C.[3][6] Its high boiling point, documented as 200 °C under reduced pressure (24 mmHg), indicates strong intermolecular van der Waals forces between the aromatic rings.[3][6] This property is crucial for purification; vacuum distillation is the required method to prevent thermal decomposition that might occur at the higher temperature needed for boiling at atmospheric pressure.

Density and Refractive Index: With a density of 1.04 g/cm³, this compound is slightly denser than water.[3][7] Its high refractive index of approximately 1.6225 is characteristic of highly aromatic compounds and reflects the polarizability of the extensive π-electron system.[7][9][10]

Solubility and Lipophilicity: As expected for a molecule dominated by two aromatic rings, this compound is practically insoluble in water.[11] It exhibits good solubility in common organic solvents like chloroform, methanol, ethanol, and ether.[11][12] The octanol-water partition coefficient (LogP) is calculated to be around 4.1, signifying high lipophilicity.[1][5] This property is a key consideration in drug development for predicting membrane permeability and in materials science for selecting appropriate solvent systems for formulation and deposition.

Section 2: Spectroscopic Characterization and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of this compound. A multi-technique approach using Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive molecular fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

The Nitrogen Rule: For a molecule containing an odd number of nitrogen atoms, the molecular ion (M⁺) peak will have an odd nominal mass. This compound (C₁₄H₁₅N) follows this rule, with a molecular weight of approximately 197.28 g/mol .[1][4][5] The observation of a molecular ion peak at m/z = 197 is a primary indicator of the compound's identity in an electron ionization (EI) mass spectrum.

-

Fragmentation Pathway: The primary fragmentation in diarylamines involves the cleavage of bonds adjacent to the nitrogen atom and within the aromatic rings. Key expected fragments would arise from the loss of a methyl group ([M-15]⁺) or cleavage leading to tolyl or aminotolyl radical cations.

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

N-H Stretch: A characteristic, sharp to medium absorption band for the secondary amine N-H stretch is expected in the region of 3350-3450 cm⁻¹. The sharpness of this peak, compared to the broad O-H stretch of alcohols, is a key distinguishing feature.

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) confirm the presence of hydrogens attached to sp²-hybridized carbon atoms of the aromatic rings.

-

Aliphatic C-H Stretch: Absorptions corresponding to the methyl (CH₃) groups will be found just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

-

Aromatic C=C Bending: A series of sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

C-N Stretch: The stretching vibration of the aryl C-N bond typically appears in the 1250-1350 cm⁻¹ range.

Table of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3350 - 3450 | N-H (Secondary Amine) | Stretch | Medium, Sharp |

| 3000 - 3100 | Aromatic C-H | Stretch | Medium |

| 2850 - 2975 | Aliphatic C-H (CH₃) | Stretch | Medium |

| 1580 - 1610 | Aromatic C=C | Ring Stretch | Medium-Strong |

| 1450 - 1500 | Aromatic C=C | Ring Stretch | Medium-Strong |

| 1250 - 1350 | Aryl C-N | Stretch | Medium-Strong |

| 690 - 900 | Aromatic C-H | Out-of-plane Bend | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): The eight aromatic protons are in different chemical environments. They are expected to appear as a complex multiplet in the downfield region, typically between 6.5 and 7.5 ppm.

-

Amine Proton (N-H): The single proton on the nitrogen atom will likely appear as a broad singlet. Its chemical shift is highly variable (typically 3.5-5.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Methyl Protons (CH₃): The six protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet in the upfield region, typically around 2.2-2.4 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the 110-150 ppm region. The carbon atom directly attached to the nitrogen (C-N) will be the most downfield among the aromatic carbons due to the deshielding effect of the nitrogen atom.

-

Methyl Carbons (CH₃): A single signal for the two equivalent methyl carbons is expected in the upfield region, typically around 20-22 ppm.

Protocol for NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a liquid sample like this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds.

-

Sample Preparation:

-

Place approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Using a glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated using the instrument's depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A typical experiment involves 8 to 16 scans.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 128 to 1024 scans or more, depending on concentration).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in different environments.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Section 3: Safety and Handling

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

GHS Hazards: The compound is classified as causing skin and serious eye irritation.[1][3] It may also be harmful if swallowed.[1]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: this compound is noted to be air-sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term stability, store in a cool, dark place.[3]

Conclusion

This compound (CAS 626-13-1) is a liquid aromatic amine with a well-defined set of physical properties that distinguish it from its isomers and dictate its application and handling. Its liquid state, high boiling point, and characteristic spectroscopic fingerprint provide researchers with clear parameters for purification, identification, and quality control. The data and protocols presented in this guide serve as a comprehensive resource for scientists and developers leveraging this versatile chemical intermediate in their research endeavors.

References

-

m,m'-Ditolylamine | C14H15N. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. m,m'-Ditolylamine | C14H15N | CID 7016139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS RN 626-13-1 | Fisher Scientific [fishersci.at]

- 3. m,m'-Ditolylamine | 626-13-1 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. Electronics materials,CAS#:626-13-1,3,3`-二甲基二苯胺,3,3’-Dimethyldiphenylamine [en.chemfish.com]

- 7. parchem.com [parchem.com]

- 9. 3,3'-Dimethyldiphenylamine, 98% | Fisher Scientific [fishersci.ca]

- 10. 3,3'-Dimethyldiphenylamine | 626-13-1 [amp.chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. Di-p-tolylamine CAS#: 620-93-9 [m.chemicalbook.com]

Di-m-tolylamine: A Comprehensive Technical Guide to its Physicochemical Properties

For Immediate Release

Shanghai, China – January 8, 2026 – This technical guide provides an in-depth analysis of the melting and boiling points of di-m-tolylamine, a significant secondary arylamine in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of the compound's physical properties, the underlying molecular forces, and the established methodologies for their determination.

Executive Summary

This compound, also known as 3,3'-dimethyldiphenylamine, is a liquid at room temperature with a distinct melting point of -12 °C and a boiling point of 200 °C at a reduced pressure of 24 mmHg.[1][2] These physical constants are critical for its purification, handling, and application in various chemical processes. This guide will delve into the structural characteristics and intermolecular forces that dictate these properties and provide standardized protocols for their experimental verification.

Molecular Structure and Physicochemical Properties

This compound is an aromatic secondary amine with the chemical formula C₁₄H₁₅N and a molecular weight of 197.28 g/mol .[3] Its structure consists of two m-tolyl groups attached to a central nitrogen atom. The presence of the N-H bond allows for intermolecular hydrogen bonding, a key factor influencing its physical properties.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 626-13-1 | [1][3] |

| Molecular Formula | C₁₄H₁₅N | [3] |

| Molecular Weight | 197.28 g/mol | [3] |

| Melting Point | -12 °C | [1][2] |

| Boiling Point | 200 °C at 24 mmHg | [1][2] |

| Physical State at 20°C | Liquid | [1] |

The physical state of this compound as a liquid at ambient temperature is a direct consequence of its relatively low melting point. The boiling point, determined under reduced pressure, indicates its thermal liability at atmospheric pressure.

Intermolecular Forces and Their Influence on Melting and Boiling Points

The melting and boiling points of a substance are direct measures of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively. In the case of this compound, the primary intermolecular forces at play are:

-

Hydrogen Bonding: As a secondary amine, this compound possesses a hydrogen atom bonded to a nitrogen atom. This allows for the formation of intermolecular hydrogen bonds, where the hydrogen atom of one molecule is attracted to the lone pair of electrons on the nitrogen atom of a neighboring molecule. This is a significant attractive force that raises the melting and boiling points compared to analogous tertiary amines which lack an N-H bond.

-

Van der Waals Forces: These are weaker, non-specific attractions that exist between all molecules. They arise from temporary fluctuations in electron distribution, creating transient dipoles. The large surface area of the two aromatic rings in this compound contributes to substantial van der Waals interactions.

-

Dipole-Dipole Interactions: The N-H bond in this compound has a permanent dipole moment due to the difference in electronegativity between nitrogen and hydrogen. These permanent dipoles align, resulting in an attractive force between molecules.

The combination of these forces, with hydrogen bonding being particularly influential, dictates the energy required to transition this compound from a solid to a liquid and from a liquid to a gas.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and straightforward technique for determining the melting point of a solid.

Protocol:

-

Sample Preparation: Ensure the this compound sample is solidified by cooling it below its melting point. A small amount of the solid is then finely powdered.

-

Capillary Tube Loading: A small quantity of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Distillation Method)

For liquids, the boiling point is determined by distillation, which measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the this compound sample and boiling chips, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

-

Heating: The distillation flask is heated gently.

-

Temperature Reading: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as it condenses and is collected in the receiving flask.

-

Recording the Boiling Point: The constant temperature observed during the distillation of the pure liquid is recorded as its boiling point. It is crucial to also record the atmospheric pressure at which the measurement is taken, as the boiling point is pressure-dependent.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the characterization of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

Conclusion

The melting point of -12 °C and boiling point of 200 °C at 24 mmHg are fundamental physical constants of this compound, governed by its molecular structure and the interplay of hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The accurate experimental determination of these properties, using standardized methods such as the capillary and distillation techniques, is essential for its application in scientific research and industrial processes. This guide provides the necessary technical information and protocols to support these endeavors.

References

Sources

A Comprehensive Technical Guide to the Solubility of 3,3'-Dimethyldiphenylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough exploration of the solubility characteristics of 3,3'-Dimethyldiphenylamine. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols for quantitative determination.

Introduction: The Significance of 3,3'-Dimethyldiphenylamine and Its Solubility

3,3'-Dimethyldiphenylamine, a derivative of aniline, is an aromatic amine with the chemical formula C₁₄H₁₅N.[1][2][3] Its molecular structure, featuring two phenyl rings linked by a secondary amine with a methyl group on each ring, imparts specific physicochemical properties that are crucial for its application in various fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers. The solubility of this compound in different organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical techniques. A comprehensive understanding of its solubility profile is therefore paramount for process optimization and ensuring predictable outcomes in research and development.

Physicochemical Properties of 3,3'-Dimethyldiphenylamine

A foundational understanding of the physical and chemical characteristics of 3,3'-Dimethyldiphenylamine is essential for interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 3-methyl-N-(3-methylphenyl)aniline | [1][2][3] |

| Synonyms | di-m-tolylamine, m,m'-ditolylamine | [3] |

| CAS Number | 626-13-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅N | [1][2][3] |

| Molecular Weight | 197.28 g/mol | [1][3] |

| Appearance | Clear colorless or pale yellow to orange liquid | [1][2] |

| Refractive Index | 1.6205-1.6245 @ 20°C | [1][2] |

Theoretical Principles Governing Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

The solubility of 3,3'-Dimethyldiphenylamine is influenced by several structural features:

-

Aromatic Rings: The two bulky, nonpolar phenyl rings contribute significantly to the molecule's hydrophobic character, favoring solubility in nonpolar organic solvents.

-

Secondary Amine Group (-NH-): The nitrogen atom with its lone pair of electrons can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor.[6][7][8] This allows for interactions with polar solvents. However, the steric hindrance from the two phenyl groups may limit the accessibility of the amine group for hydrogen bonding.

-

Methyl Groups (-CH₃): The two methyl groups are electron-donating and slightly increase the nonpolar character of the molecule.

Aromatic amines, such as 3,3'-Dimethyldiphenylamine, generally exhibit good solubility in organic solvents.[6][8] Their solubility in water is typically low and decreases with an increase in the number of carbon atoms.[6][8]

Predicted Qualitative Solubility Profile

Based on the theoretical principles, a qualitative solubility profile for 3,3'-Dimethyldiphenylamine in a range of common organic solvents can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar aromatic rings of 3,3'-dimethyldiphenylamine will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | These solvents can engage in dipole-dipole interactions and are effective at solvating the aromatic rings. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The ability to hydrogen bond with the amine group will enhance solubility, although the large nonpolar structure may limit very high solubility. |

| Water | H₂O | Low | The dominant hydrophobic character of the large aromatic structure will lead to poor solubility in water.[6][8] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

3,3'-Dimethyldiphenylamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,3'-Dimethyldiphenylamine to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.

-

-

Concentration Analysis:

-

Prepare a series of calibration standards of 3,3'-Dimethyldiphenylamine in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of 3,3'-Dimethyldiphenylamine in the specific solvent at the experimental temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Experimentally Determined Solubility of 3,3'-Dimethyldiphenylamine at 25°C

| Organic Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| [Insert Solvent 1] | [Insert Value] | ||

| [Insert Solvent 2] | [Insert Value] | ||

| [Insert Solvent 3] | [Insert Value] | ||

| [Insert Solvent 4] | [Insert Value] | ||

| [Insert Solvent 5] | [Insert Value] |

Visualization of Molecular Interactions

The solubility of 3,3'-Dimethyldiphenylamine is a result of the balance between its interactions with the solvent and its self-interactions.

Caption: Key molecular interactions influencing the solubility of 3,3'-Dimethyldiphenylamine.

Conclusion

While theoretical principles provide a valuable framework for predicting the solubility of 3,3'-Dimethyldiphenylamine, precise quantitative data can only be obtained through rigorous experimental determination. The protocol detailed in this guide provides a robust methodology for researchers to ascertain the solubility of this compound in various organic solvents. This information is indispensable for the effective design of chemical processes, formulation development, and analytical method optimization, ultimately enabling the successful application of 3,3'-Dimethyldiphenylamine in diverse scientific and industrial endeavors.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Thermo Fisher Scientific. (n.d.). 3,3'-Dimethyldiphenylamine, 98%.

- Thermo Fisher Scientific. (n.d.). 3,3'-Dimethyldiphenylamine, 98% 1 g.

- Fisher Scientific. (n.d.). 3,3'-Dimethyldiphenylamine, 98%.

- Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.

- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.

- BYJU'S. (n.d.). Physical Properties of Amines.

- Khan Academy. (n.d.). Solubility of organic compounds.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 3,3'-Dimethyldiphenylamine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3,3'-Dimethyldiphenylamine, 98% | Fisher Scientific [fishersci.ca]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Di-m-tolylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Di-m-tolylamine (also known as 3,3'-dimethyldiphenylamine or N-(3-methylphenyl)-3-methylaniline). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.

Introduction to this compound and the Role of NMR Spectroscopy

This compound belongs to the diarylamine class of compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] Accurate and unambiguous structural confirmation is a critical step in the development of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

This guide will delve into the specific ¹H and ¹³C NMR spectral features of this compound, offering insights into experimental considerations, spectral interpretation, and data presentation.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Analyte: this compound (CAS 626-13-1)

-

Purity: For optimal results, the analyte should be of high purity (≥98%).

-

Concentration: A concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound, as it is a good solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and generally do not interfere with the analyte signals.[2] Other deuterated solvents can also be used depending on the specific experimental needs.[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm for both ¹H and ¹³C NMR.[2]

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is generally required to achieve a satisfactory signal-to-noise ratio.

-

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a wealth of information about the number and types of protons present in the molecule. The experimentally reported ¹H NMR data for this compound in CDCl₃ is as follows:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.18 – 7.10 (m, 2H), 6.85 – 6.75 (m, 6H), 5.65 (s, 1H), 2.29 (s, 6H).

Peak Assignments and Interpretation:

-

δ 7.18 – 7.10 (m, 2H): This multiplet corresponds to the two protons at the 5 and 5' positions of the tolyl rings. These protons are expected to be in a similar chemical environment and couple with the neighboring aromatic protons.

-

δ 6.85 – 6.75 (m, 6H): This complex multiplet arises from the remaining six aromatic protons at the 2, 2', 4, 4', 6, and 6' positions. The overlapping signals in this region are due to the similar electronic environments of these protons.

-

δ 5.65 (s, 1H): This singlet is assigned to the proton of the secondary amine (N-H) group. The chemical shift of this proton can be variable and is often broad due to quadrupole broadening and exchange with trace amounts of water.

-

δ 2.29 (s, 6H): This sharp singlet with an integration of 6H corresponds to the six equivalent protons of the two methyl (CH₃) groups attached to the aromatic rings at the 3 and 3' positions.

¹³C NMR Spectral Analysis of this compound

Predicted ¹³C NMR Chemical Shifts:

Based on the structure of this compound and known substituent effects, the following chemical shifts are predicted for the unique carbon atoms in the molecule:

-

Aromatic Carbons:

-

C-1, C-1': ~143 ppm (quaternary carbons attached to nitrogen)

-

C-3, C-3': ~139 ppm (quaternary carbons attached to the methyl group)

-

C-5, C-5': ~129 ppm

-

C-2, C-2', C-6, C-6': ~118-125 ppm

-

C-4, C-4': ~115-120 ppm

-

-

Methyl Carbons:

-

-CH₃: ~21 ppm

-

These predictions are supported by the experimental data of related diarylamines. For instance, in diphenylamine, the ipso-carbon (attached to nitrogen) appears around 143.1 ppm, and other aromatic carbons are found between 117 and 129 ppm. The presence of the electron-donating methyl group at the meta position in this compound is expected to cause slight shifts in the positions of the aromatic carbons compared to the parent diphenylamine.

Data Summary

| ¹H NMR Data of this compound | |

| Chemical Shift (δ ppm) | Multiplicity |

| 7.18 – 7.10 | Multiplet |

| 6.85 – 6.75 | Multiplet |

| 5.65 | Singlet |

| 2.29 | Singlet |

| Predicted ¹³C NMR Data of this compound | |

| Chemical Shift (δ ppm) | Assignment |

| ~143 | C-1, C-1' |

| ~139 | C-3, C-3' |

| ~129 | C-5, C-5' |

| ~118-125 | C-2, C-2', C-6, C-6' |

| ~115-120 | C-4, C-4' |

| ~21 | -CH₃ |

Visualizations

Molecular Structure and Atom Numbering for NMR Assignment

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Workflow for Structural Elucidation using NMR

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of this compound. The experimental ¹H NMR data allows for the unambiguous assignment of all proton signals, confirming the presence of the two meta-tolyl groups and the secondary amine functionality. While experimental ¹³C NMR data is not widely available, a predicted spectrum based on established principles and data from analogous compounds provides a reliable framework for the assignment of the carbon signals. The combination of ¹H and ¹³C NMR spectroscopy serves as an indispensable tool for the unequivocal structural verification of this compound, a crucial step in any research or development endeavor involving this molecule.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- Formal arylation of NH3 to produce diphenylamines over supported Pd catalysts. (n.d.). The Royal Society of Chemistry.

- Brown, W. P. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm .... Doc Brown's Chemistry.

- Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold. (n.d.). The Royal Society of Chemistry.

- 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. (n.d.). The Royal Society of Chemistry.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).

- Di-p-tolylamine(620-93-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- N,N-Diethyl-m-toluidine(91-67-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- 3,3'-Dimethyldiphenylamine, 98%. (n.d.). Fisher Scientific.

- Di-p-tolylamine 97 620-93-9. (n.d.). Sigma-Aldrich.

- This compound, CAS 626-13-1. (n.d.). Santa Cruz Biotechnology.

- m,m'-Ditolylamine | C14H15N | CID 7016139. (n.d.). PubChem.

- Building Blocks For Organic Semiconductor | PDF | Oled. (n.d.). Scribd.

- Pentacontane (EVT-521488) | 6596-40-3. (n.d.). EvitaChem.

- N-ethyl-3-methylaniline | C9H13N | CID 7603. (n.d.). PubChem.

- m-Toluidine | C6H4CH3NH2 | CID 7934. (n.d.). PubChem.

- 3-methylaniline. (n.d.). Sigma-Aldrich.

- Diphenylamine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 13C NMR Spectrum (1D, 126 MHz, CDCl3, experimental) (NP0000011). (n.d.). NP-MRD.

- 13C NMR Spectrum (1D, 700 MHz, CDCl3, simulated) (NP0027281). (n.d.). NP-MRD.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). (n.d.). Human Metabolome Database.

- 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). (n.d.). Human Metabolome Database.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- 13C NMR Spectroscopy. (n.d.). YouTube.

- 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps.

- Interpreting C-13 NMR Spectra. (n.d.). Chemistry LibreTexts.

- ¹³C NMR Spectroscopy. (n.d.). Chemistry LibreTexts.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Solid-state 13C NMR spectrum of PDMS/ethylenediamine. (n.d.). ResearchGate.

- 13C-NMR spectrum of N-methylaniline blocked PMDI. (n.d.). ResearchGate.

- 13C NMR Substituent Effects on para-Substituted Tolans. (n.d.). eGrove - University of Mississippi.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- Identify NMR Resonances Of 13C-Dimethyl N-terminal Amine l Protocol Preview. (n.d.). YouTube.

- 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI.

- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (n.d.). NIH.

- Carbon-13 Nuclear Magnetic Resonance Spectra of Olefins and Other Hydrocarbons | Journal of the American Chemical Society. (n.d.). ACS Publications.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

Sources

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3,3'-Dimethyldiphenylamine

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 3,3'-Dimethyldiphenylamine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the spectral properties and fragmentation behavior of this diarylamine.

Introduction to 3,3'-Dimethyldiphenylamine

3,3'-Dimethyldiphenylamine, also known as 3,3'-ditolylamine, is an aromatic amine with the chemical formula C₁₄H₁₅N.[1][2] Its structure consists of two toluene rings linked by a secondary amine group. The molecular weight of this compound is 197.28 g/mol .[1][2] Understanding the analytical characteristics of this molecule is crucial for its identification, purity assessment, and quality control in various applications, including as an intermediate in the synthesis of dyes, polymers, and pharmaceuticals.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. The infrared spectrum of 3,3'-Dimethyldiphenylamine reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Core Principles of FT-IR Analysis

Infrared radiation is passed through a sample, and the molecules absorb energy at specific frequencies that correspond to their vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 3,3'-Dimethyldiphenylamine, a liquid at room temperature, Attenuated Total Reflectance (ATR) is a particularly suitable sampling technique.[2][3] ATR allows for the direct analysis of liquid samples with minimal preparation.[4]

Experimental Protocol: ATR-FTIR of 3,3'-Dimethyldiphenylamine

A standard protocol for acquiring an ATR-FT-IR spectrum of liquid 3,3'-Dimethyldiphenylamine is as follows:

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are properly calibrated and the ATR crystal (e.g., diamond or zinc selenide) is clean.

-